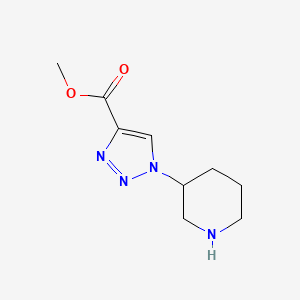
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring, a triazole ring, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-component reactions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions. The ester group is often formed via esterification reactions involving carboxylic acids and alcohols .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper(I) iodide can be used to facilitate the cycloaddition reaction, while solvents like ethanol or acetonitrile are commonly employed to dissolve the reactants and control the reaction environment .
化学反応の分析
Types of Reactions
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted triazole compounds .
科学的研究の応用
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
作用機序
The mechanism of action of Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The piperidine ring may interact with receptors or enzymes, altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
- Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
- Methyl 1-(piperidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the piperidine ring at the 3-position of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct pharmacological properties compared to its analogs .
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 1-piperidin-3-yltriazole-4-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h6-7,10H,2-5H2,1H3 |
InChIキー |
FMOVBKSDUWIGTJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(N=N1)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


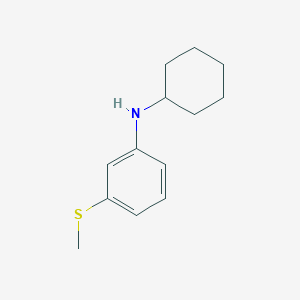
![3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13317478.png)
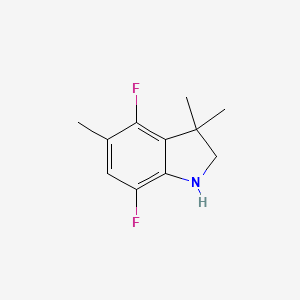
![1-[2-(Methylsulfanyl)phenyl]propan-2-amine](/img/structure/B13317490.png)
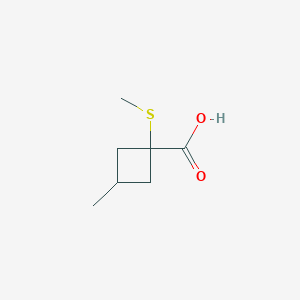
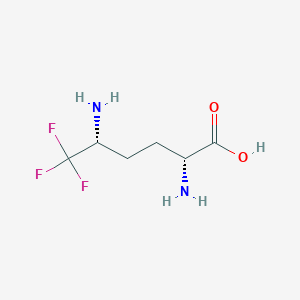
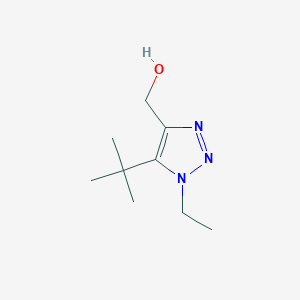
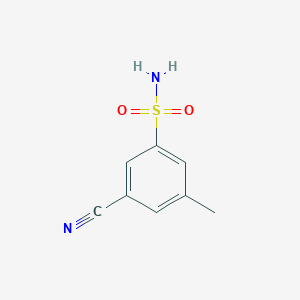
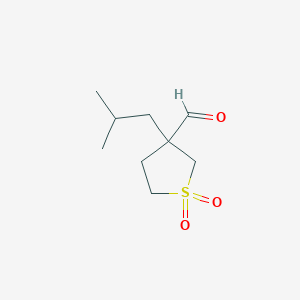
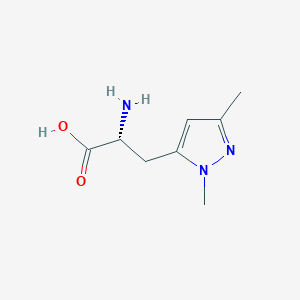
![4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine](/img/structure/B13317528.png)

![5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13317536.png)
![(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13317538.png)
